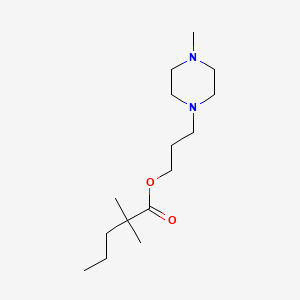
3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of a piperazine ring substituted with a methyl group and a propyl ester of 2,2-dimethylpentanoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate typically involves the esterification of 2,2-dimethylpentanoic acid with 3-(4-methylpiperazin-1-yl)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Alcohols or amines.
Substitution: Alkylated derivatives of the original compound.
Scientific Research Applications
3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. The ester group may undergo hydrolysis, releasing the active piperazine derivative, which can then exert its effects on the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 3-(4-Methylpiperazin-1-yl)aniline
Uniqueness
3-(4-Methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate is unique due to its specific ester linkage and the presence of the 2,2-dimethylpentanoate moiety. This structural feature distinguishes it from other similar compounds and may contribute to its distinct chemical and biological properties .
Properties
CAS No. |
32041-69-3 |
|---|---|
Molecular Formula |
C15H30N2O2 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)propyl 2,2-dimethylpentanoate |
InChI |
InChI=1S/C15H30N2O2/c1-5-7-15(2,3)14(18)19-13-6-8-17-11-9-16(4)10-12-17/h5-13H2,1-4H3 |
InChI Key |
GXPVODYJUKTVEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C)C(=O)OCCCN1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


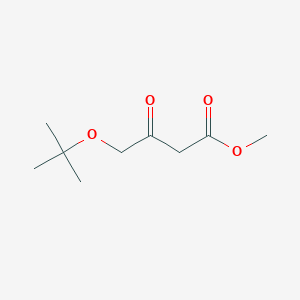

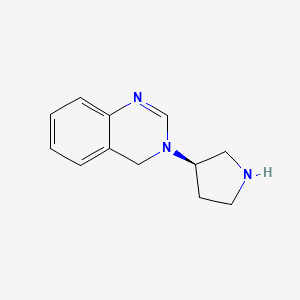

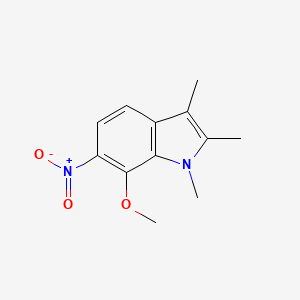
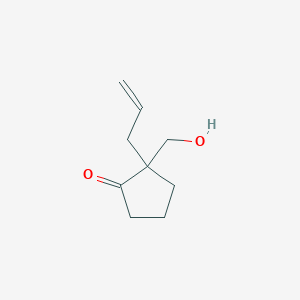
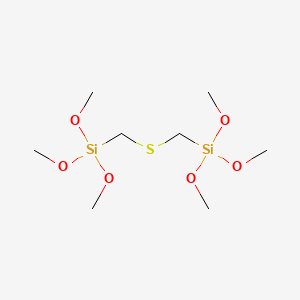
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
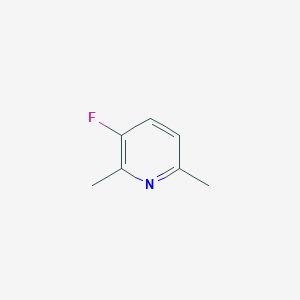
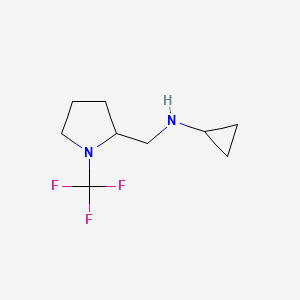
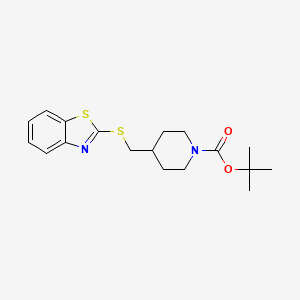
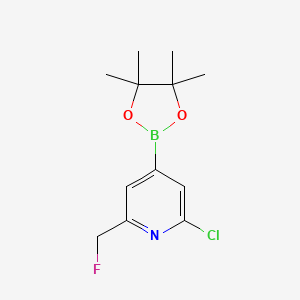
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
